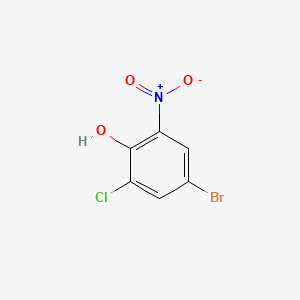

4-Bromo-2-chloro-6-nitrophenol

Descripción

Historical Perspectives in Halogenated Nitrophenol Research

The study of halogenated nitrophenols dates back to early investigations into aromatic chemistry. Research in this area was significantly driven by the need to understand the effects of multiple substituents on the reactivity and properties of the benzene (B151609) ring. Halogenated nitrophenols, in particular, gained attention due to their wide range of industrial applications, including their use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. nih.gov

A notable historical application of halogenated nitrophenols has been in the control of invasive species. For instance, 3-trifluoromethyl-4-nitrophenol (TFM) has been used for over three decades to control sea lamprey populations in the Great Lakes. glfc.org This selective toxicity of halogenated nitrophenols towards certain organisms spurred further research into the synthesis and properties of related compounds. The development of synthetic methods, such as the bromination of 2-chlorophenols, has been a key focus, aiming to produce specific isomers with high purity for use as intermediates in the manufacturing of products like insecticidal phosphoric acid esters. google.com

Broader Academic Relevance of Substituted Phenolic Compounds

Substituted phenolic compounds, a class to which 4-bromo-2-chloro-6-nitrophenol belongs, are of significant academic interest due to their diverse functionalities and wide-ranging applications. wisdomlib.org These compounds are crucial starting materials in organic synthesis, serving as precursors for more complex molecules. wisdomlib.org The presence of electron-withdrawing groups, such as nitro groups, and halogens on the phenol (B47542) ring significantly influences the compound's acidity and reactivity. libretexts.org

The hydroxyl group of phenols can donate a hydrogen atom, and this process is enhanced by electron-withdrawing substituents, making substituted phenols important in studying reaction mechanisms and acid-base chemistry. libretexts.orguc.pt Furthermore, substituted phenolic compounds are investigated for their roles in atmospheric chemistry, where their oxidation kinetics and the formation of secondary organic aerosols are of interest. mdpi.com The specific combination of different substituents allows for the fine-tuning of the chemical and physical properties of these compounds, making them valuable for developing new materials and bioactive agents. wisdomlib.orgnih.gov

Current Research Frontiers and Unanswered Questions for this compound

Current research on halogenated nitrophenols is increasingly focused on their environmental fate and bioremediation. nih.govmdpi.comsemanticscholar.org While many studies have investigated the degradation of monochlorinated nitrophenols, the biodegradation pathways of more complex, polyhalogenated compounds like this compound are less understood. semanticscholar.org A significant area of ongoing research is the identification and characterization of microbial strains capable of degrading these persistent organic pollutants. mdpi.comacs.org

For this compound specifically, several research questions remain open. Its potential as a building block in the synthesis of novel compounds with unique properties is an area ripe for exploration. For example, it could serve as a precursor for creating new dyes, polymers, or pharmaceutical intermediates. nih.gov Further investigation into its reactivity, including oxidation, reduction, and substitution reactions, could reveal new synthetic pathways.

Moreover, understanding the specific interactions of this compound with biological systems at a molecular level, such as enzyme binding, could provide insights into its potential applications in biochemical research. The unique substitution pattern of this compound warrants further study to fully elucidate its chemical behavior and potential applications in both synthetic chemistry and environmental science.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQYUKGOAZBRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207075 | |

| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58349-01-2 | |

| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058349012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Chloro 6 Nitrophenol

Established Synthetic Pathways and Chemical Precursors

The traditional synthesis of 4-Bromo-2-chloro-6-nitrophenol primarily relies on electrophilic aromatic substitution reactions, specifically nitration and halogenation, on a phenol (B47542) or a substituted phenol precursor.

Nitration-based approaches are a common strategy for introducing the nitro (-NO₂) group onto the aromatic ring, typically as the final step. The key precursor for this route is 4-Bromo-2-chlorophenol (B165030). nih.gov The synthesis involves the nitration of this precursor, where the directing effects of the hydroxyl (-OH), chloro (-Cl), and bromo (-Br) substituents guide the incoming nitro group to the C6 position.

The general reaction involves treating 4-Bromo-2-chlorophenol with a nitrating agent. A standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov

Table 1: Nitration-Based Synthesis of this compound

| Precursor | Reagents | Key Transformation | Reference |

|---|

The hydroxyl group is a strong activating group and directs ortho- and para- to itself. In 4-Bromo-2-chlorophenol, the para-position (C4) is already occupied by bromine. The two ortho-positions are C2 and C6. Since C2 is blocked by chlorine, the nitration occurs regioselectively at the C6 position.

Alternatively, halogenation-based routes involve introducing the bromine and chlorine atoms onto a nitrophenol precursor. A plausible pathway starts with a monohalogenated nitrophenol, followed by the introduction of the second halogen. For instance, the synthesis could begin with 2-chloro-6-nitrophenol, which would then be brominated at the C4 position.

Direct halogenation of phenols and their derivatives is a well-established method. mdpi.com For the synthesis of the key precursor, 4-bromo-2-chlorophenol, a highly selective process involves the bromination of 2-chlorophenol (B165306). google.com This reaction, when catalyzed, can achieve high yields of the desired 4-bromo isomer, minimizing the formation of other isomers. google.com

Table 2: Example of a Halogenation Step in Precursor Synthesis

| Precursor | Reagents/Catalyst | Product | Yield | Reference |

|---|

Following the synthesis of the di-halogenated phenol, a subsequent nitration step, as described in section 2.1.1, would yield the final product.

Halogen exchange or nucleophilic aromatic substitution reactions are less common for synthesizing this particular compound due to the specific substitution pattern required. However, such reactions are known for other halogenated aromatics. evitachem.comsmolecule.com For example, nucleophilic aromatic substitution can be used to replace halogen atoms on an activated aromatic ring. evitachem.com In principle, a precursor like 2,4-dichloro-6-nitrophenol (B1219690) could potentially undergo a selective halogen exchange to replace the chlorine at C4 with bromine, although achieving such selectivity would be a significant challenge. These methods are not typically the primary choice for the synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing byproducts. Key factors include temperature, reaction time, solvent, and the choice of catalyst.

In the synthesis of the 4-bromo-2-chlorophenol precursor, controlling the reaction temperature is critical. For example, the bromination of 2-chlorophenol can be performed at low temperatures (e.g., 5°C to 8°C) to enhance the regioselectivity for the para-position, thus increasing the yield of the desired intermediate and simplifying purification. google.com

The choice of catalyst can also dramatically improve yield and selectivity. In the bromination of 2-chlorophenol, using a catalyst like triethylamine (B128534) hydrochloride has been shown to result in a near-quantitative yield (99.1%) of 4-bromo-2-chlorophenol, with very low amounts of the undesired 6-bromo isomer. google.com Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize multiple reaction variables simultaneously, such as reagent equivalents and temperature, to find the conditions that provide the highest yield of the desired product while minimizing impurity formation. acs.org

Table 3: Factors for Optimization in Synthesis

| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Temperature | Influences reaction rate and selectivity. Lower temperatures can favor specific isomers. | Cooling to 5-8°C during bromination of 2-chlorophenol increases para-selectivity. | google.com |

| Catalyst | Increases reaction rate and can direct regioselectivity. | Triethylamine hydrochloride in bromination leads to high yield and purity. | google.com |

| Solvent | Affects solubility of reagents and can influence reaction pathways. | Chlorobenzene is used as a solvent in the synthesis of 4-bromo-2-chlorophenol. | google.com |

| Reaction Time | Must be sufficient for completion but not so long as to promote side reactions. | Monitored by techniques like Gas-Liquid Chromatography (GLC). | chemicalbook.com |

Novel Synthetic Routes and Methodological Innovations

Modern synthetic chemistry offers innovative approaches that can be applied to the synthesis of this compound, aiming for higher efficiency, selectivity, and sustainability.

One significant innovation is the use of continuous flow reactors . These systems offer superior control over reaction parameters like temperature and mixing, leading to better yields and safety, particularly for highly exothermic reactions like nitration. chemicalbook.com Industrial production of related compounds increasingly utilizes flow chemistry to enhance efficiency. A method for synthesizing 4-bromo-2-nitrophenol (B183274) uses a continuous flow reactor, injecting a solution of p-bromophenol and nitric acid separately and controlling the temperature and pressure to achieve a rapid reaction. chemicalbook.com

The development of novel catalytic systems is another area of innovation. For instance, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the highly regioselective ortho-nitration of phenols, which could be a valuable tool for synthesizing nitrophenol intermediates. arkat-usa.org Nanocatalysts, such as nickel nanoclusters supported on zeolite, have shown high efficiency in the reduction of nitrophenols, indicating the potential for nanomaterials in transformations of this class of compounds. ekb.eg

Principles of Green Chemistry in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for minimizing its environmental impact. colab.ws Halogenated nitroaromatic compounds are noted for their potential environmental persistence and toxicity, making sustainable synthesis routes particularly important. mdpi.comresearchgate.net

Key green chemistry principles applicable to this synthesis include:

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. The use of catalysts to improve the selectivity of halogenation is a prime example, as it minimizes the formation of isomeric byproducts that require separation and disposal. google.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or polyethylene (B3416737) glycol (PEG) where possible. acs.orgresearchgate.net

Energy Efficiency: Employing methods that reduce energy consumption, such as using highly active catalysts that allow for lower reaction temperatures or utilizing flow reactors that offer better heat integration. colab.ws

Waste Prevention: Developing high-yield, high-selectivity reactions that minimize the production of waste.

Research into greener synthetic methods includes the use of solid-supported catalysts, which can be easily recovered and reused, and exploring solvent-free reaction conditions. mdpi.comacs.org

Advanced Structural Elucidation and Spectroscopic Investigations of 4 Bromo 2 Chloro 6 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of 4-Bromo-2-chloro-6-nitrophenol. While complete, formally published spectral assignments are not widely available, the expected spectral data can be accurately predicted based on established principles of chemical shifts and coupling constants, supplemented by data from isomeric and related compounds. nih.gov

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the single phenolic hydroxyl proton.

Aromatic Protons : The benzene (B151609) ring contains two protons located at the C3 and C5 positions. These protons are adjacent to each other and will exhibit spin-spin coupling, appearing as a pair of doublets.

The proton at C5 (H-5) is positioned between the bromine and nitro groups. It is expected to resonate further downfield due to the strong electron-withdrawing effect of the nitro group.

The proton at C3 (H-3) is situated between the chlorine and hydroxyl groups. Its chemical shift will also be influenced by the surrounding substituents.

Hydroxyl Proton : The phenolic hydroxyl (-OH) proton is typically observed as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard substituent effects and analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-3) | ~7.8 - 8.2 | Doublet (d) | ~2.5 - 3.0 Hz (⁴J) |

| Ar-H (H-5) | ~8.2 - 8.5 | Doublet (d) | ~2.5 - 3.0 Hz (⁴J) |

| -OH | Variable (e.g., ~10.0 - 11.0) | Broad Singlet (s) | N/A |

The ¹³C NMR spectrum for this compound will display six distinct signals, one for each carbon atom in the aromatic ring, as they are all in unique chemical environments. The chemical shifts are significantly influenced by the attached substituents (-OH, -Cl, -Br, -NO₂).

C1 (C-OH) : This carbon will be shifted downfield due to the deshielding effect of the attached oxygen atom.

C2 (C-Cl) : The carbon bearing the chlorine atom will show a moderate downfield shift.

C3 (C-H) : This carbon's shift will be influenced by its proximity to the electronegative chlorine and the C4-bromo group.

C4 (C-Br) : The carbon attached to bromine typically resonates at a lower chemical shift compared to a carbon attached to chlorine.

C5 (C-H) : This carbon is adjacent to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift.

C6 (C-NO₂) : The nitro group's strong deshielding effect will shift this carbon significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and analysis of related nitrophenols. oc-praktikum.dechemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | ~150 - 155 |

| C2 (-Cl) | ~125 - 130 |

| C3 (-H) | ~128 - 133 |

| C4 (-Br) | ~115 - 120 |

| C5 (-H) | ~122 - 127 |

| C6 (-NO₂) | ~138 - 143 |

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would confirm the coupling between the aromatic protons at C3 and C5, showing a distinct cross-peak connecting their signals.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the H3 signal and the C3 signal, and between the H5 signal and the C5 signal, confirming their assignments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and confirming the presence of specific functional groups.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Analysis of related halogenated nitrophenols provides a basis for these assignments. nih.govresearchgate.net

O-H Stretch : A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

N-O Stretches : The nitro group gives rise to two prominent and strong absorption bands: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹.

C=C Aromatic Stretches : Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-X Stretches : The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch is anticipated around 800-850 cm⁻¹, while the C-Br stretch appears at a lower frequency, typically between 500-650 cm⁻¹.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| NO₂ asymmetric stretch | 1500 - 1560 | Strong |

| C=C stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |

| NO₂ symmetric stretch | 1335 - 1370 | Strong |

| C-Cl stretch | 800 - 850 | Medium to Strong |

| C-Br stretch | 500 - 650 | Medium to Strong |

Raman spectroscopy provides complementary information to FTIR, as different selection rules govern the activity of vibrational modes. For molecules with a center of symmetry, there is a mutual exclusion principle, but even in asymmetric molecules like this compound, relative intensities can differ significantly.

Symmetric Vibrations : The symmetric stretching vibration of the nitro group (~1335-1370 cm⁻¹) is often very strong and sharp in the Raman spectrum, making it a highly characteristic peak. spectroscopyonline.com

Aromatic Ring Vibrations : The "ring breathing" mode of the substituted benzene ring, typically appearing as a sharp and intense band around 1000 cm⁻¹, is a prominent feature in Raman spectra.

C-X Stretches : The C-Cl and C-Br stretches are also Raman active and can be observed in the lower frequency region, complementing the FTIR data. The O-H stretch, which is very strong in the IR spectrum, is typically weak in the Raman spectrum.

Interpretation of Characteristic Vibrational Modes and Functional Group Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the functional groups present in a molecule and the nature of their chemical bonds. For this compound, the interpretation of its vibrational spectrum allows for the unambiguous assignment of its key structural features. While a dedicated spectrum for this exact isomer is not extensively published, analysis of closely related compounds like 2-bromo-4-chloro phenol (B47542) and 2-chloro-4-nitro phenol allows for a precise prediction of its characteristic vibrational modes. researchgate.net

The vibrational spectrum is dominated by the modes of the substituted benzene ring and its hydroxyl, nitro, chloro, and bromo functional groups. The hydroxyl group (O-H) stretching vibration is expected to appear as a broad band in the 3300-3500 cm⁻¹ region, with its position and shape influenced by strong intramolecular hydrogen bonding with the adjacent nitro group. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

The nitro group (NO₂) gives rise to two prominent, strong absorption bands: an asymmetric stretching vibration usually found in the 1510-1550 cm⁻¹ range and a symmetric stretching vibration near 1300-1370 cm⁻¹. researchgate.net The aromatic ring itself produces characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region. In-plane bending of the O-H group and C-H groups, along with the C-O stretching vibration, contribute to a complex pattern in the 1100-1450 cm⁻¹ range. The carbon-halogen stretches are found in the fingerprint region; the C-Cl stretch is anticipated around 600-800 cm⁻¹, while the heavier C-Br bond vibrates at a lower frequency, typically between 500 and 600 cm⁻¹. researchgate.netacs.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3300 - 3500 | Medium-Strong, Broad |

| C-H Stretch | Aromatic C-H | 3050 - 3150 | Medium-Weak |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1510 - 1550 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1300 - 1370 | Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

| C-Cl Stretch | Aryl-Cl | 600 - 800 | Strong |

| C-Br Stretch | Aryl-Br | 500 - 600 | Strong |

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the parent ion will appear as a series of peaks (M, M+2, M+4) corresponding to the different isotopic combinations. miamioh.edu Given the molecular formula C₆H₃BrClNO₃, the monoisotopic molecular weight is approximately 251 g/mol . nih.gov

The fragmentation pattern provides a roadmap of the molecule's weakest bonds. Key fragmentation pathways for this compound would include:

Loss of the Nitro Group: A primary fragmentation would be the loss of a nitro radical (•NO₂), resulting in a significant fragment ion at M-46.

Loss of Halogens: Cleavage of the carbon-halogen bonds would lead to fragment ions corresponding to the loss of a bromine radical (M-79 or M-81) or a chlorine radical (M-35 or M-37).

Loss of CO: Following initial fragmentation, the resulting phenolic ring can lose a molecule of carbon monoxide (CO), a common pathway for phenols, leading to a fragment at M-X-28 (where X is the initially lost group).

Analysis of related compounds like 4-bromo-2-chlorophenol (B165030) confirms that the molecular ion is a prominent feature in the spectrum. researchgate.net The precise mass measurements from high-resolution mass spectrometry would further confirm the elemental composition of the parent ion and its fragments.

| Fragment Ion | Proposed Identity | Approximate m/z | Significance |

|---|---|---|---|

| [M]⁺• | Molecular Ion | 251, 253, 255 | Confirms molecular weight and halogen presence |

| [M - NO₂]⁺ | Loss of Nitro group | 205, 207, 209 | Indicates a nitro-substituted compound |

| [M - Br]⁺ | Loss of Bromine | 172, 174 | Confirms bromine presence |

| [M - Cl]⁺ | Loss of Chlorine | 216, 218 | Confirms chlorine presence |

| [M - NO₂ - CO]⁺ | Loss of NO₂ then CO | 177, 179, 181 | Characteristic of phenolic compounds |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield accurate measurements of bond lengths, bond angles, and torsion angles. While a specific structure has not been deposited for this isomer, data from analogous structures, such as derivatives of 2-bromo-4-chlorophenol, provide a strong basis for predicting its solid-state conformation. scispace.com

The analysis would be expected to confirm the planarity of the benzene ring. A key structural feature would likely be a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and an oxygen atom of the ortho-nitro group, forming a stable six-membered ring. researchgate.net This interaction would restrict the rotation of both the -OH and -NO₂ groups, holding them coplanar with the aromatic ring.

| Parameter | Expected Value/Feature | Structural Implication |

|---|---|---|

| Crystal System | Monoclinic (Predicted) | Common for substituted aromatic compounds |

| Space Group | P2₁/c (Predicted) | Common for substituted aromatic compounds scispace.comresearchgate.net |

| Intramolecular H-Bond | O-H···O(nitro) | Planarizes functional groups, increases stability researchgate.net |

| C-Br Bond Length | ~1.90 Å | Standard aromatic C-Br bond distance |

| C-Cl Bond Length | ~1.74 Å | Standard aromatic C-Cl bond distance |

| C-N Bond Length | ~1.45 Å | Reflects conjugation with the ring |

| Intermolecular Interactions | π-π stacking, C-H···O/Cl | Governs crystal packing and density scispace.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation system. The UV-Vis spectrum of this compound is determined by the interplay of the benzene ring chromophore and the attached auxochromes (-OH, -Cl, -Br) and the powerful nitro chromophore (-NO₂).

The benzene ring exhibits π→π* transitions, which are modified by the substituents. The hydroxyl group acts as an electron-donating auxochrome, while the halogens and the nitro group are electron-withdrawing. The nitro group, in particular, extends the conjugation and introduces low-energy n→π* transitions associated with the non-bonding electrons on its oxygen atoms. This combination of functional groups is expected to cause a significant bathochromic (red) shift of the absorption bands compared to unsubstituted phenol.

The spectrum is predicted to show at least two major absorption bands. A high-energy band corresponding to a π→π* transition is expected below 300 nm. A second, lower-energy band, likely appearing above 350 nm, can be attributed to another π→π* transition with significant charge-transfer character from the hydroxyl group to the nitro group, or to an n→π* transition. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity. Furthermore, the spectrum is highly pH-dependent; in a basic medium, deprotonation of the phenolic -OH group to form the phenoxide ion would increase electron-donating ability, causing a pronounced bathochromic shift of the charge-transfer band into the visible region, resulting in a colored (likely yellow) solution.

| Expected λmax (in neutral solvent) | Electronic Transition | Associated Groups |

|---|---|---|

| ~270 - 290 nm | π → π | Benzene ring, modified by all substituents |

| ~350 - 400 nm | π → π (Charge Transfer) / n → π | Phenol → Nitro system / Nitro group |

| > 400 nm (in basic solution) | π → π (Charge Transfer) | Phenoxide → Nitro system |

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Chloro 6 Nitrophenol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance between computational cost and accuracy. For 4-Bromo-2-chloro-6-nitrophenol, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Energetic Stability Analysis

Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms in the gaseous phase. These calculations determine crucial structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Studies on analogous substituted phenols indicate that the geometry is largely planar, with the substituents lying in the plane of the benzene (B151609) ring. The presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and an oxygen atom of the ortho-nitro group is a defining feature, leading to the formation of a stable six-membered ring-like structure. This interaction significantly influences the orientation of the hydroxyl and nitro groups. The calculated bond lengths and angles are expected to be in good agreement with experimental data derived from techniques like X-ray crystallography, with minor deviations attributable to the different physical states (gas phase for theory, solid state for experiment).

Table 1: Predicted Structural Parameters for this compound (Note: This table is illustrative, based on typical DFT results for similar compounds, as specific literature values for this exact molecule are not available.)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.88 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.47 Å |

| O-H Bond Length | ~0.97 Å |

| C-O-H Bond Angle | ~108° |

| O-N-O Bond Angle | ~124° |

Vibrational Frequency Calculations and Simulated Spectra

Vibrational analysis is a cornerstone of computational chemistry, providing a theoretical counterpart to experimental infrared (IR) and Raman spectroscopy. For this compound, DFT calculations can predict the fundamental vibrational frequencies and their corresponding intensities. These theoretical spectra aid in the assignment of experimental spectral bands to specific molecular motions. nih.govniscpr.res.in

The vibrational modes can be categorized as stretching, bending, and torsional motions of the chemical bonds. Key predicted vibrational frequencies for this molecule would include:

O-H Stretching: Due to the strong intramolecular hydrogen bond, the O-H stretching frequency is expected to be red-shifted (lowered) and appear as a broad band, typically in the 3200-3400 cm⁻¹ region.

N-O Stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, usually found in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-Br and C-Cl Stretching: These vibrations occur at lower frequencies, generally in the 500-800 cm⁻¹ range.

A comparison between the computed and experimental spectra for related molecules like 2,4-dichloro-6-nitrophenol (B1219690) has shown excellent agreement after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. imist.ma The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. imist.mathaiscience.info

In this compound, the HOMO is anticipated to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts. Conversely, the LUMO is expected to be centered on the electron-withdrawing nitro group. thaiscience.info The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, chloro, bromo) groups leads to a significant intramolecular charge transfer character. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. imist.ma

Table 2: Illustrative FMO Parameters for Substituted Nitrophenols (Note: Values are representative and based on studies of similar molecules like p-nitrophenol.) imist.ma

| Parameter | Illustrative Value (eV) |

|---|---|

| E(HOMO) | -6.5 to -7.5 |

| E(LUMO) | -2.0 to -3.0 |

Tautomerism and Isomerism Energy Barriers

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, this involves the migration of the phenolic proton to one of the nitro group's oxygen atoms or to a carbon atom on the ring, forming nitro-aci or keto forms, respectively. youtube.com

Computational studies on phenol tautomerism consistently show that the phenol (enol) form is significantly more stable than the keto forms, primarily due to the preservation of the aromaticity of the benzene ring. oup.com DFT calculations can quantify this stability difference by computing the relative energies of the different tautomers. The energy barrier for the tautomerization process can also be calculated by locating the transition state structure connecting the two forms. For simple phenols, this energy difference is substantial, indicating that the keto form exists in negligible amounts at equilibrium. youtube.comoup.com

Quantum Theory of Atoms in Molecules (QTAIM) Topological Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and their properties. wikipedia.orgwiley.com This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical interactions.

A QTAIM analysis of this compound would focus on characterizing the various chemical bonds, particularly the intramolecular hydrogen bond between the hydroxyl and nitro groups. The presence of a BCP between the hydroxyl hydrogen and the nitro oxygen would confirm the existence of this bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and nature. researchgate.net For a hydrogen bond, one typically finds a low electron density and a positive Laplacian, characteristic of a closed-shell interaction. This analysis can precisely quantify the strength and characteristics of the bonding network that dictates the molecule's stable conformation.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular conformation, crystal packing, and biomolecular recognition. The analysis is typically based on the electron density and its derivatives, generating 3D plots that highlight regions of interaction. These plots use a color scale to differentiate between stabilizing (e.g., hydrogen bonds) and destabilizing (e.g., steric clashes) interactions. Although a powerful tool for such investigations, no NCI analysis has been published for this compound.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical chemistry method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and antibonds. uni-muenchen.de It provides a quantitative description of bonding and electronic delocalization. A key application of NBO analysis is the study of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital, such as a bonding orbital (σ) or a lone pair (n), to an empty (acceptor) antibonding orbital (σ* or π*). wisc.edu The strength of these interactions is estimated using second-order perturbation theory, providing insight into molecular stability and structure. uni-muenchen.de Specific data from NBO analysis on hyperconjugative interactions in this compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict how a molecule will behave in different environments (e.g., in solution or in a crystal), exploring its conformational landscape—the collection of shapes it can adopt—and its interactions with surrounding molecules. This method provides valuable insights into dynamic processes, thermodynamic properties, and the nature of intermolecular forces. Despite its wide applicability, there are no published MD simulation studies focused specifically on the conformational landscapes or intermolecular interactions of this compound.

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 4 Bromo 2 Chloro 6 Nitrophenol

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The aromatic ring of 4-Bromo-2-chloro-6-nitrophenol is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is uncommon for many simple aryl halides but is facilitated in this case by the specific substitution pattern. libretexts.org The presence of a strong electron-withdrawing nitro group positioned ortho and para to the halogen atoms activates the ring for nucleophilic attack. libretexts.orgwikipedia.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.comlibretexts.org

The SNAr mechanism is a two-step process involving addition followed by elimination. libretexts.org A nucleophile first attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate. libretexts.orgyoutube.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

In this compound, both the chlorine at the C2 position and the bromine at the C4 position are potential leaving groups. The nitro group at C6 is ortho to the chlorine and para to the bromine, effectively activating both sites for nucleophilic attack. Generally, in nucleophilic aromatic substitution, the rate of displacement for halogens follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile on the ring, and the high electronegativity of the halogen enhances the electrophilicity of the carbon being attacked. Therefore, the chlorine atom would typically be more readily displaced than the bromine atom by a given nucleophile under SNAr conditions.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on this compound

| Factor | Description |

| Electron-Withdrawing Group | The nitro (-NO₂) group at the C6 position is crucial. It withdraws electron density from the ring, making it more electrophilic and stabilizing the negatively charged Meisenheimer intermediate through resonance. wikipedia.orgmsu.edu |

| Position of Substituents | The ortho and para relationship of the nitro group to the halogen atoms is essential for effective resonance stabilization of the intermediate. libretexts.orgyoutube.com A meta-directing group would not provide this stabilization. libretexts.org |

| Leaving Group | Both chlorine and bromine can act as leaving groups. In SNAr reactions, the C-X bond is broken in the fast second step, so the bond strength is less important than the ability of the halogen to activate the ring by induction. youtube.com |

| Nucleophile | Strong nucleophiles are required for the reaction to proceed. Examples include alkoxides, amines, and hydroxide ions. msu.edu |

Reductive Transformations of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to substituted aminophenols. This transformation is a fundamental process in organic chemistry with a variety of available reagents and conditions. wikipedia.org The reduction proceeds through a six-electron transfer, sequentially forming nitroso and hydroxylamine intermediates before yielding the final amine. nih.gov

A primary concern during the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen atoms are reductively cleaved from the ring. Therefore, the choice of reducing agent and reaction conditions is critical to ensure chemoselectivity. organic-chemistry.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts like palladium on carbon (Pd/C) are highly effective but can also promote dehalogenation. commonorganicchemistry.com Raney nickel is often a preferred alternative for substrates containing bromine or chlorine, as it is less prone to causing dehalogenation. commonorganicchemistry.comgoogle.com A patent for the preparation of 4-bromo-2-aminophenol from 2-nitro-4-bromophenol specifies the use of a Fe-Cr modified Raney-Ni catalyst to inhibit the debromination side reaction. google.com

Metal-Acid Systems: Reagents such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic and effective methods for nitro reduction. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is considered a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used, particularly for selective reduction when multiple nitro groups are present. wikipedia.orgcommonorganicchemistry.com

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent/System | Conditions | Selectivity Notes |

| H₂ / Raney Ni | Low to moderate pressure and temperature | Generally preferred for halogenated nitroarenes to minimize dehalogenation. commonorganicchemistry.com |

| H₂ / Pd/C | Low to moderate pressure and temperature | Highly efficient, but may cause significant hydrodehalogenation of Br and Cl. organic-chemistry.orgcommonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Acidic conditions | A classic, cost-effective, and mild method with good selectivity. commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic conditions | Provides mild reduction and tolerates many other functional groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful alternative when hydrogenation or strongly acidic conditions are not suitable. commonorganicchemistry.com |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Further electrophilic aromatic substitution (SEAr) on the this compound ring is challenging due to the cumulative electronic effects of the existing substituents. In SEAr reactions, an electrophile attacks the electron-rich aromatic ring. wikipedia.org The rate and position of this attack are heavily influenced by the activating or deactivating nature of the groups already present. libretexts.orgmsu.edu

The directing effects of the substituents on this compound are as follows:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group. pharmacyfreak.com It donates electron density to the ring via resonance.

Halogens (-Br, -Cl): Deactivating, ortho, para-directing groups. libretexts.org They withdraw electron density through induction but can donate it through resonance.

Nitro (-NO₂): A strongly deactivating, meta-directing group. libretexts.org It strongly withdraws electron density through both induction and resonance.

The vacant positions on the ring are at C3 and C5. The combined influence of the substituents must be considered:

The -OH group at C1 directs incoming electrophiles to its ortho (C2, C6 - both blocked) and para (C4 - blocked) positions.

The -Cl group at C2 directs to its ortho (C1, C3 - C1 blocked) and para (C6 - blocked) positions. It weakly directs towards C3.

The -Br group at C4 directs to its ortho (C3, C5) and para (C2 - blocked) positions.

The -NO₂ group at C6 directs to its meta (C2, C4 - both blocked) positions.

Considering these effects, any potential electrophilic attack would be directed towards positions C3 and C5, primarily influenced by the halogens. However, the powerful deactivating nature of the nitro group and the inductive withdrawal of the halogens make the ring significantly electron-deficient and thus highly unreactive towards most electrophiles. wikipedia.org Reactions like nitration or Friedel-Crafts alkylation would require extremely harsh conditions, which may lead to degradation of the starting material. masterorganicchemistry.comlibretexts.org

Oxidative Reactions and Pathways

The oxidation of phenolic compounds, particularly nitrophenols, can proceed through various pathways depending on the oxidant and reaction conditions. These reactions are often complex and can lead to ring-opening and mineralization. For this compound, the phenolic hydroxyl group and the electron-rich aromatic ring are the primary sites for oxidative attack.

Studies on similar nitrophenols provide insight into potential oxidative pathways:

Hydroxylation: Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) can lead to the introduction of additional hydroxyl groups on the aromatic ring. researchgate.net For p-nitrophenol, OH radicals preferentially add to the positions ortho to the existing hydroxyl group. researchgate.net

Formation of Benzoquinones: Oxidation can convert the phenol (B47542) into corresponding benzoquinone derivatives. The oxidation of 4-nitrophenol (B140041) has been shown to yield benzoquinone as a major product. researchgate.net

Denitration: Under certain oxidative conditions, the nitro group can be cleaved from the aromatic ring, a process known as denitration. nih.gov This pathway has been observed in the hydrogen peroxide catalytic oxidation of p-nitrophenol. nih.gov

Polymerization/Coupling: Oxidative coupling reactions can occur, leading to the formation of oligomers or polymers. researchgate.net

Ring Cleavage: Strong oxidizing conditions ultimately lead to the cleavage of the aromatic ring, forming smaller aliphatic acids and eventually leading to complete mineralization (conversion to CO₂, H₂O, and inorganic ions).

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Understanding the transformation mechanisms of this compound requires the application of kinetic and spectroscopic techniques. These methods provide crucial data on reaction rates, intermediates, and transition states.

Kinetic Studies: Monitoring the concentration of reactants and products over time allows for the determination of reaction rate constants and the influence of parameters like temperature, pH, and reactant concentrations. nih.gov For instance, kinetic analysis of the oxidation of substituted phenols has shown that the reaction rates often follow pseudo-first-order kinetics. researchgate.netmdpi.com Such studies can help differentiate between reaction pathways and identify the rate-determining step, such as the initial attack of a nucleophile in SNAr reactions.

Spectroscopic Methods:

UV-Visible Spectroscopy: This technique is highly effective for monitoring reactions involving chromophoric groups like the nitrophenol moiety. The dissociation of the phenolic proton and the progress of reactions like nitro reduction can be followed by observing changes in the absorption spectra. researchgate.netnih.gov The formation of intermediates, such as the Meisenheimer complex in SNAr reactions, can also be detected as they often have distinct absorption profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of starting materials, intermediates, and final products, confirming the outcome of substitution, reduction, or derivatization reactions.

Mass Spectrometry (MS): MS and its tandem techniques (e.g., LC-MS) are used to identify reaction products and intermediates by providing precise mass-to-charge ratio information, which is critical for confirming molecular formulas and fragmentation patterns. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: In oxidative processes involving radical species like the hydroxyl radical, ESR (also known as EPR) spectroscopy can be used with spin trapping agents to detect and identify these highly reactive, short-lived intermediates. mdpi.com

Time-Resolved Spectroscopy: Advanced techniques like femtosecond transient absorption (fs-TA) spectroscopy have been used to study the ultrafast electronic dynamics and relaxation mechanisms of nitrophenols following photoexcitation, providing fundamental insights into their photochemical behavior. nih.gov

Synthesis of Novel Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies

This compound is a versatile scaffold for the synthesis of novel derivatives and analogs for structure-activity relationship (SAR) studies. By systematically modifying its functional groups, researchers can probe the chemical features required for a specific biological or material property. The three primary functional groups—hydroxyl, nitro, and halogens—offer distinct handles for chemical modification.

Derivatization via Nucleophilic Aromatic Substitution: As discussed in section 5.1, the chlorine or bromine atoms can be displaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with different amines (R-NH₂) would yield a series of N-substituted 2-amino-4-bromo-6-nitrophenol analogs. This approach allows for the systematic variation of steric and electronic properties at this position.

Derivatization of the Amino Group: Following the reduction of the nitro group to an amine (section 5.2), the resulting amino group can be further functionalized. Common reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be converted into other functionalities, such as:

Ethers: Through Williamson ether synthesis, reacting the corresponding phenoxide with alkyl halides.

Esters: Through reaction with acyl chlorides or carboxylic acids.

These synthetic strategies allow for the creation of a library of compounds based on the this compound core. For instance, similar halogenated phenols have been used as starting materials in Suzuki coupling reactions to synthesize new biaryl derivatives for screening as antibacterial agents. researchgate.net By evaluating how these structural changes affect biological activity (e.g., enzyme inhibition, antibacterial efficacy), a comprehensive SAR can be developed, guiding the design of more potent and selective molecules. mdpi.com

Biological Activity and Structure Activity Relationship Sar Investigations

In Vitro and In Vivo Biological Activity Assessment

Enzyme Inhibition Studies (e.g., Urease Inhibitory Activity)

Enzyme inhibition is a key area of investigation for phenolic compounds. Research has indicated that "Phenol, 4-bromo-2-chloro compounds" possess urease inhibitory properties researchgate.net. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is important in medicine and agriculture.

The structure-activity relationship of substituted phenols and related compounds suggests that the nature and position of substituents are critical for inhibitory potency. For instance, in studies of other inhibitors, the presence of electron-withdrawing groups, such as the chloro and nitro groups found in 4-Bromo-2-chloro-6-nitrophenol, can significantly influence activity. The inhibitory potential of a Schiff base synthesized from 5-bromo-2-hydroxybenzaldehyde and 2-chloro-4-nitroaniline, which shares structural motifs with the target compound, was evaluated against urease.

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 4-bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol | 30.65 |

| Thiourea (Standard) | 11.14 |

This data indicates that while the Schiff base shows considerable inhibition, it is less potent than the standard inhibitor, thiourea researchgate.net. The activity of this compound itself would be modulated by the interplay of its hydroxyl, nitro, chloro, and bromo groups, which can interact with the active site of the urease enzyme, particularly its nickel ions.

Antioxidant Potential Evaluation

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant potential of "Phenol, 4-bromo-2-chloro compounds" has been reported researchgate.net. The standard method for evaluating this in vitro is often the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the antioxidant reduces the stable DPPH radical, a process that can be monitored by the decrease in its absorbance at approximately 517 nm mdpi.comnih.gov.

The antioxidant capacity is influenced by the substituents on the phenol (B47542) ring. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups, like the nitro group, tend to decrease it. This is reflected in a study of a related Schiff base, which showed only minimal free radical scavenging activity researchgate.net.

| Compound | EC₅₀ (µg/mL) |

|---|---|

| 4-bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol | 1127 |

The high EC₅₀ value (the concentration required to scavenge 50% of radicals) indicates weak antioxidant potential researchgate.net. This suggests that the strong electron-withdrawing nature of the nitro and chloro groups in this compound likely diminishes the hydrogen-donating ability of its hydroxyl group, thereby reducing its antioxidant capacity compared to unsubstituted or alkyl-substituted phenols.

Antimicrobial Efficacy Investigations

Halogenated and nitrated phenols are often associated with antimicrobial properties. The presence of bromine, chlorine, and a nitro group on the aromatic ring of this compound suggests a potential for antimicrobial efficacy. These functional groups can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Once inside the cell, the compound can disrupt critical physiological processes.

| Compound | Target Organism | Activity |

|---|---|---|

| 6-chloro-8-nitroflavone | E. faecalis | Strong inhibition |

| 6-bromo-8-nitroflavone | E. faecalis | Strong inhibition |

| 6-chloro-8-nitroflavanone | Probiotic bacteria | Growth stimulation |

Data sourced from a study on flavonoid derivatives, illustrating the impact of halogen and nitro groups nih.gov.

The structure-activity relationship indicates that the combination of a halogen and a nitro group can be effective for antimicrobial action nih.gov. The nitro group can be reduced by bacterial nitroreductases to form toxic, reactive nitrogen species, while the halogens enhance the compound's ability to interfere with cellular membranes and proteins.

Cellular and Subcellular Interaction Mechanisms

The mechanisms through which this compound may interact with cells are complex. As a phenolic compound, it can participate in non-covalent interactions such as hydrogen bonding (via its hydroxyl group) and hydrophobic interactions with proteins and other biomolecules frontiersin.org. These interactions can alter protein conformation and function.

The nitro group introduces specific photochemical and electronic properties. Nitrophenols are known to absorb UV light, leading to excited electronic states that can undergo various relaxation pathways or photochemical reactions nih.gov. At the subcellular level, the compound's lipophilicity allows it to partition into lipid membranes, potentially disrupting membrane integrity and function. Furthermore, the metabolism of nitrophenols can lead to the formation of reactive intermediates that may cause oxidative stress or covalently modify cellular macromolecules. The interaction process can involve the formation of protein-phenol conjugates or complexes, which can alter the biological characteristics of both molecules frontiersin.org.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. This modeling provides insights into the binding energy and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, molecular docking could be employed to elucidate its binding mode within the active site of an enzyme like urease. A docking simulation would likely show interactions between the phenolic hydroxyl group and polar amino acid residues. The nitro group could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. The bromo and chloro substituents would influence the compound's orientation and binding affinity through steric and electronic effects. Although specific docking studies for this compound are not widely reported, research on other complex halogenated compounds has successfully used this method to validate experimental antioxidant activity by demonstrating strong binding energy and favorable interactions within receptor sites nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity semanticscholar.org. QSAR models use molecular descriptors—numerical values that encode chemical information—to predict the activity of new or untested compounds semanticscholar.org.

For a class of compounds like halonitrophenols, QSAR is a particularly valuable tool. The toxicity and biological activity of nitroaromatic compounds are known to be influenced by several key factors that can be captured by molecular descriptors:

Hydrophobicity (logP): Governs the compound's ability to cross cell membranes.

Electronic Properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's reactivity. For nitroaromatics, E(LUMO) is often correlated with toxicity, as it relates to the ease of reduction of the nitro group.

Steric Parameters: Molecular size and shape influence how well the compound fits into a receptor's active site.

QSAR studies on nitroaromatic compounds have successfully predicted their toxic effects on various organisms semanticscholar.org. A QSAR model for this compound and its analogs would likely demonstrate that its activity is a function of its lipophilicity and electronic parameters, significantly influenced by the combined electron-withdrawing effects of its nitro, chloro, and bromo substituents nih.govnih.gov.

Mechanistic Studies of Biological Action

Information regarding the specific molecular targets, enzyme inhibition kinetics, or the precise biochemical pathways affected by this compound has not been reported in the available scientific literature. The potential for this compound to act as an enzyme inhibitor or to interfere with cellular processes can be hypothesized based on its chemical structure, which features reactive functional groups. However, without experimental data from studies conducted on the compound itself, any discussion of its mechanism of action would be speculative and fall outside the scope of this evidence-based article.

Further research, including biochemical assays and cellular studies, is required to determine the specific biological mechanisms of this compound. Such studies would be necessary to identify its cellular targets and understand how it exerts any potential biological effects.

Environmental Research: Fate, Degradation, and Remediation Strategies

Biodegradation Pathways and Microbial Metabolism of Substituted Nitrophenols

Microbial catabolism is a crucial mechanism for the natural attenuation of halogenated nitrophenols in the environment. cas.cn While direct studies on 4-Bromo-2-chloro-6-nitrophenol are not extensively documented, research on structurally similar compounds provides significant insights into its likely biodegradation pathways.

Aerobic bacteria have evolved several strategies to metabolize nitrophenols. nih.gov One common initial step is the enzymatic removal of the nitro group, often catalyzed by monooxygenase or dioxygenase enzymes. nih.gov For halogenated nitrophenols, the degradation process is more complex due to the presence of halogen substituents.

A notable example is the degradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. strain CNP-8. cas.cnresearchgate.netnih.gov This bacterium utilizes 2,6-DBNP as its sole source of carbon, nitrogen, and energy. nih.gov The degradation is initiated by a two-component FADH₂-dependent monooxygenase, HnpA, which, in conjunction with a flavin reductase, HnpB, catalyzes the sequential removal of the nitro group (denitration) and a bromine atom (debromination). cas.cnnih.gov This process leads to the formation of 6-bromohydroxyquinol (6-BHQ). Subsequently, the aromatic ring of 6-BHQ is cleaved by a dioxygenase, HnpC. cas.cnnih.gov Given the structural similarity, it is plausible that this compound could be degraded via a similar pathway involving initial denitration followed by dehalogenation.

Another strategy involves the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form hydroxylated compounds that are substrates for ring-fission. nih.gov Various bacterial strains have been identified that can degrade chlorinated nitrophenols, further supporting the potential for microbial remediation of sites contaminated with halogenated nitrophenols. mdpi.comresearchgate.net

Table 1: Microorganisms Involved in the Biodegradation of Substituted Nitrophenols

| Microorganism | Degraded Compound(s) | Key Metabolic Feature | Reference(s) |

|---|---|---|---|

| Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol, 2-chloro-4-nitrophenol | Monooxygenase-initiated denitration and dehalogenation | cas.cnresearchgate.netnih.gov |

| Stenotrophomonas sp. LZ-1 | p-nitrophenol, 4-chlorophenol | Utilizes compounds as sole carbon, nitrogen, and energy source via hydroquinone (B1673460) pathway | oup.comnih.gov |

| Arthrobacter sp. | p-nitrophenol | Cometabolism | researchgate.net |

| Ralstonia eutropha JMP134 | 2,6-dinitrophenol | Cometabolism | mdpi.com |

| Filamentous Fungi (e.g., Caldariomyces fumago) | Halogenated nitrophenols | Mycoremediation potential, reduction of toxicity | mdpi.com |

Photodegradation Mechanisms and Environmental Transformation Products

In aquatic environments, photolysis is a significant abiotic process that contributes to the transformation of nitrophenols. cdc.gov The rate of photodegradation is influenced by factors such as pH, water depth, and the intensity of sunlight. cdc.govresearchgate.net For 4-nitrophenol (B140041), the half-life in near-surface freshwater can range from one to eight days. cdc.gov

The mechanism of photodegradation often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the aromatic ring. This process, known as photocatalytic degradation, can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). researchgate.netfrontiersin.org Under UV irradiation, TiO₂ generates electron-hole pairs, leading to the formation of ROS that can mineralize organic pollutants to carbon dioxide and water. frontiersin.orgmdpi.com

For this compound, photodegradation would likely proceed through the attack of hydroxyl radicals, leading to the cleavage of the carbon-bromine, carbon-chlorine, and carbon-nitro bonds. This process can result in the formation of various intermediate products before complete mineralization. While these intermediates are often less toxic than the parent compound, it is crucial to assess their potential environmental impact. frontiersin.org Studies on 4-nitrophenol have shown that repeated photocatalytic treatments may be necessary to ensure the complete degradation and detoxification of the resulting compounds. frontiersin.org

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Besides photolysis, other abiotic processes can contribute to the transformation of this compound in soil and water. In anaerobic environments, chemical reduction is a key transformation pathway.

Zero-valent iron (ZVI) has been shown to be effective in the reductive transformation of nitroaromatic compounds. dtic.mil In this process, the iron acts as an electron donor, reducing the nitro group (-NO₂) to an amino group (-NH₂). For instance, nitrobenzene (B124822) is rapidly reduced by ZVI to nitrosobenzene (B162901) and then to aniline. dtic.mil This technology is being developed for the in-situ remediation of contaminated groundwater. It is highly probable that the nitro group of this compound would be susceptible to reduction by ZVI, transforming it into 4-Bromo-2-chloro-6-aminophenol.

Another relevant process is in situ biogeochemical transformation (ISBGT), where contaminants are abiotically degraded by reactive minerals formed through microbial activity. battelle.org Under anaerobic conditions, microbial reduction of iron and sulfate (B86663) can produce reactive minerals like iron sulfides and magnetite, which can then catalyze the degradation of organic pollutants. battelle.org

In soils, biodegradation is often the most important fate process for nitrophenols. cdc.gov The persistence of these compounds is influenced by soil type, organic matter content, pH, and microbial populations. The half-life of 4-nitrophenol in topsoil under aerobic conditions can be as short as one to three days. cdc.gov

Development of Bioremediation and Advanced Oxidation Technologies for Contaminated Sites

Given the environmental concerns associated with halogenated nitrophenols, significant research has focused on developing effective remediation technologies. These can be broadly categorized into bioremediation and advanced oxidation processes (AOPs).

Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants. researchgate.net Introducing specific microbial strains, such as Stenotrophomonas sp. LZ-1, which can degrade high concentrations of p-nitrophenol and 4-chlorophenol, into contaminated sites is a promising approach. nih.govoup.com The use of filamentous fungi, in a process known as mycoremediation, also shows potential due to their extensive mycelial networks that can penetrate and decontaminate soils. mdpi.com Furthermore, genetic engineering offers the possibility of creating microbial strains with enhanced degradation capabilities for specific pollutants. nih.gov

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive radicals, primarily the hydroxyl radical, to destroy a wide range of organic contaminants. nih.gov AOPs are particularly effective for treating recalcitrant compounds that are resistant to conventional methods. nih.gov

Several AOPs have been successfully applied to the degradation of nitrophenols:

Fenton and Photo-Fenton Reactions: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to produce hydroxyl radicals. tandfonline.com The reaction is enhanced by UV light in the photo-Fenton process. nih.gov The Fenton reagent has been identified as a particularly promising method for the destruction of 4-nitrophenol. researchgate.net

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals, leading to the degradation of pollutants. nih.gov

Photocatalysis (e.g., UV/TiO₂): As mentioned earlier, semiconductor photocatalysts like TiO₂ can effectively degrade organic compounds under UV irradiation. mdpi.comnih.gov

Table 2: Comparison of Advanced Oxidation Processes for Nitrophenol Degradation

| AOP Technology | Principle | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Fenton (Fe²⁺/H₂O₂) | Generates •OH from H₂O₂ catalyzed by Fe²⁺ | High efficiency, operates at ambient conditions | Requires acidic pH, produces iron sludge | nih.govtandfonline.com |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | UV light enhances •OH production and regenerates Fe²⁺ | Higher efficiency than Fenton, can utilize sunlight | Higher operational cost if using artificial UV | nih.govtandfonline.com |

| UV/H₂O₂ | UV photolysis of H₂O₂ to generate •OH | No sludge production, simple setup | H₂O₂ can be expensive, requires UV-transparent water | nih.govresearchgate.net |

| UV/TiO₂ | UV activation of TiO₂ to produce ROS | Catalyst is reusable and non-toxic, can use solar energy | Catalyst recovery can be challenging, potential for catalyst fouling | researchgate.netfrontiersin.orgmdpi.com |

Environmental Monitoring and Analytical Techniques for Trace Detection

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its degradation products in environmental matrices like water and soil. Due to their toxicity, regulatory limits for phenols in drinking water are typically very low, often requiring a preconcentration step for trace analysis. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenols. chromatographyonline.com It is often coupled with ultraviolet (UV) or electrochemical detection. nih.gov For trace analysis in water, a solid-phase extraction (SPE) step is commonly employed to concentrate the analytes before HPLC analysis. chromatographyonline.com

Gas Chromatography (GC) , especially when coupled with a mass spectrometer (GC/MS), provides high sensitivity and selectivity for the identification and quantification of nitrophenols. researchgate.netepa.gov However, the polar nature of phenols can lead to poor chromatographic performance. To overcome this, a derivatization step is often performed to convert the phenols into less polar and more volatile derivatives, such as methylated or pentafluorobenzyl ethers, prior to GC analysis. epa.gov

Advanced Analytical Methodologies for Detection and Quantification of 4 Bromo 2 Chloro 6 Nitrophenol

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of organic micropollutants. Both gas and liquid chromatography are well-suited for determining the concentration of 4-Bromo-2-chloro-6-nitrophenol.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like many nitrophenols. However, the polarity and potential for thermal degradation of underivatized phenols can sometimes lead to poor chromatographic peak shape and reduced sensitivity. researchgate.net Derivatization is often employed to improve volatility and thermal stability. researchgate.netepa.gov

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. While it is robust and reliable, it may lack the required sensitivity and selectivity for trace-level environmental analysis of this compound, especially in complex matrices. epa.govthermofisher.com

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic functional groups, such as the halogen atoms (bromine and chlorine) and the nitro group present in this compound. This makes GC-ECD an exceptionally selective and sensitive method for detecting this compound at trace levels. epa.gov The presence of multiple halogens enhances the detector's response.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of confidence in compound identification. The MS detector separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint. copernicus.org This is crucial for distinguishing the target analyte from co-eluting matrix interferences. thermofisher.com EPA Method 528, for example, utilizes GC-MS for the analysis of various phenols in drinking water. thermofisher.comepa.gov

A specialized detector, the Halogen-Specific Detector (XSD), offers an alternative with high selectivity for halogenated compounds, reducing interferences from non-halogenated matrix components. nih.gov